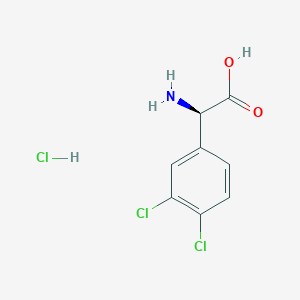

(R)-2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride

CAS No.:

Cat. No.: VC17549132

Molecular Formula: C8H8Cl3NO2

Molecular Weight: 256.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8Cl3NO2 |

|---|---|

| Molecular Weight | 256.5 g/mol |

| IUPAC Name | (2R)-2-amino-2-(3,4-dichlorophenyl)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H7Cl2NO2.ClH/c9-5-2-1-4(3-6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1 |

| Standard InChI Key | VMYHAWIOLGVDRJ-OGFXRTJISA-N |

| Isomeric SMILES | C1=CC(=C(C=C1[C@H](C(=O)O)N)Cl)Cl.Cl |

| Canonical SMILES | C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl.Cl |

Introduction

Chemical Identity and Structural Features

The molecular formula of (R)-2-amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride is C₈H₇Cl₂NO₂·HCl, corresponding to a molecular weight of 256.5 g/mol . The compound’s IUPAC name emphasizes its R-configuration at the α-carbon, which is critical for its stereochemical interactions in biological systems. Key synonyms include MFCD04115776 and 2-amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride, with PubChem CID 24729686 providing access to its 2D and 3D structural representations .

The core structure consists of:

-

A 3,4-dichlorophenyl ring contributing to lipophilicity and electronic effects.

-

An α-amino group protonated under physiological conditions, forming a zwitterion with the carboxylic acid moiety.

-

A hydrochloride counterion improving aqueous solubility, crucial for formulation stability .

Synthesis and Manufacturing Approaches

Chiral Resolution

The R-configuration is achieved through chiral auxiliaries or enzymatic resolution. For instance, kinetic resolution using lipases or asymmetric hydrogenation of α-keto acids could yield enantiomerically pure product .

Physicochemical Properties

Acid-Base Behavior

The compound exhibits two ionizable groups:

-

Carboxylic acid (pKa ≈ 2.3–2.8): Comparable to phenylacetic acid derivatives .

-

Ammonium group (pKa ≈ 9.1–9.5): Similar to primary aliphatic amines .

These values dictate its zwitterionic form at physiological pH, influencing membrane permeability.

Solubility and Stability

As a hydrochloride salt, it demonstrates high water solubility (>50 mg/mL) but limited solubility in nonpolar solvents. The crystalline form is stable under anhydrous conditions but may hydrolyze in acidic or basic media . Storage recommendations include desiccated environments at 2–8°C to prevent deliquescence .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 256.5 g/mol | |

| Melting Point | ~210–215°C (decomposes) | |

| logP (Octanol-Water) | 1.8 (estimated) | |

| Aqueous Solubility | >50 mg/mL (25°C) |

Pharmacological and Industrial Applications

Drug Intermediate

The compound serves as a precursor for κ-opioid receptor agonists, such as GR-89,696, where the 3,4-dichlorophenyl group enhances receptor binding affinity . Its chiral center is critical for mimicking endogenous peptide conformations.

Agricultural Chemistry

Patent literature highlights dichloro-substituted amino acids as growth regulators in livestock, improving lean meat deposition . While the exact mechanism remains unclear, structural analogs modulate metabolic pathways linked to fat metabolism .

Analytical Characterization

Spectroscopic Methods

-

NMR (¹H, ¹³C): Aromatic protons resonate at δ 7.4–7.6 ppm (doublets for Cl substituents), while the α-proton appears as a singlet near δ 4.1 ppm due to coupling with the amino group .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 219.0 (free acid) and 255.5 (HCl adduct) .

Table 2: Characteristic NMR Peaks

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C3, C4) | 7.45–7.60 | Doublet |

| α-CH(NH₂) | 4.10 | Singlet |

| NH₃⁺ | 8.20 | Broad |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume